1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential applications as a kinase inhibitor. The presence of a fluorophenyl group and a pyridazin moiety contributes to its biological activity, making it a candidate for further research in drug development.
This compound can be synthesized through various methods, often involving reactions with pyridazine derivatives and amines. Some literature indicates its relevance in studies focusing on the inhibition of certain biological pathways, particularly those associated with cancer treatment and other diseases linked to kinase activity .
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is categorized under pyridazines and amines, which are known for their diverse biological activities.
The synthesis of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of reagents like palladium catalysts for certain steps. Reaction yields and purities are typically assessed using chromatographic techniques .
The molecular structure of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine features:
The compound's structural formula can be represented as follows:
Key structural data include:
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields and selectivity. For example, variations in temperature or solvent can significantly impact the outcome of electrophilic substitutions .
The mechanism of action for 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine primarily involves its interaction with specific kinase targets within cellular pathways. By inhibiting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival, making it a candidate for cancer therapy.
In vitro studies have shown that compounds with similar structures demonstrate significant inhibitory effects on key kinases involved in tumor growth . Quantitative assessments often utilize assays measuring enzyme activity in the presence of varying concentrations of the compound.
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine is expected to exhibit:
Chemical properties include:
Relevant data indicate that compounds with similar frameworks often exhibit moderate lipophilicity, affecting their pharmacokinetic profiles .
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming to establish its therapeutic potential .
The strategic incorporation of fluorine atoms into heterocyclic drug candidates leverages unique physicochemical properties that enhance pharmacological profiles. In the case of 1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine (CAS 1610377-02-0), the ortho-fluorine on the phenyl ring induces a combination of electronic and steric effects critical for target engagement. Fluorine acts as a bioisostere of hydrogen, with similar van der Waals radius (1.47 Å vs. 1.20 Å), while its high electronegativity (3.98 Pauling scale) creates a strong dipole moment. This polarizes adjacent C–F bonds, enhancing electrostatic interactions with kinase ATP-binding sites [4] [10]. The ortho-position further prevents free rotation, locking the phenyl ring in a conformation optimal for π-stacking with hydrophobic kinase subpockets [4].
Table 1: Impact of Fluorine Substitution on Key Molecular Properties
Parameter | Fluorinated Analog | Non-Fluorinated Analog |
---|---|---|
Lipophilicity (LogP) | 1.82 [1] | ~1.2 (calculated) |
H-Bond Acceptors | 4 [1] | 3 |
Binding Affinity (ΔG, kcal/mol) | -9.2 (simulated) | -7.8 (simulated) |
Metabolic Stability | ↑ t₁/₂ (experimental) | ↓ t₁/₂ |
Additionally, fluorine’s +I effect strengthens adjacent hydrogen bonds – a critical factor for hinge-binding in kinases. Computational analyses reveal the 2-fluorophenyl group improves membrane permeability (LogP = 1.82) compared to hydrophilic analogs, aligning with Pfizer’s "goldilocks" LogP principles (1–3) for CNS-penetrant kinase inhibitors [1] [4]. The fluorine atom also shields metabolic hotspots, reducing CYP450-mediated oxidation of the phenyl ring, as observed in related fluorinated kinase inhibitors like osimertinib [4] [10].
The pyridazine-pyrrolidine core in this hybrid scaffold enables precise vectorial display of pharmacophoric elements essential for kinase inhibition. Pyridazine’s 1,2-diazine ring serves as a privileged hinge-binding motif, where N₂ accepts a hydrogen bond from kinase hinge residues (e.g., Met319 in CSK), while C₃ extends into the hydrophobic back pocket [2] [10]. The 3-aminopyrrolidine linker introduces three critical features:
Table 3: Conformational Analysis of Key Substituents
Position | Role in Kinase Inhibition | Observed Bioactivity |
---|---|---|
Pyridazine C₃ | Hinge-binding vector | Kd = 42 nM (CSK) [2] |
Pyrrolidine N₁ | Allosteric pocket access | ΔpIC50 = 1.2 vs. piperidine analog [6] |
Pyrrolidine C₃-NH₂ | Solvent-front interaction | 5× selectivity vs. PKA [8] |
This synergy is exemplified in Bristol-Myers Squibb’s CSK inhibitors, where replacing pyridazinone with pyrazolo[1,5-a]pyridine (a bioisostere) enhanced potency due to improved hinge hydrogen bonding [2]. Similarly, the pyrrolidine’s sp³-hybridized carbons enable optimal dihedral angles (55–65°) between pyridazine and phenyl rings, maximizing shape complementarity with kinase hydrophobic clefts. The scaffold’s TPSA (55.04 Ų) and rotatable bond count (2) further support cell permeability, adhering to Veber’s rules for oral bioavailability [1] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1